molecular formula C10H13FN2O B11759709 (S)-2-Amino-N-(4-fluoro-2-methyl-phenyl)-propionamide

(S)-2-Amino-N-(4-fluoro-2-methyl-phenyl)-propionamide

Cat. No.: B11759709
M. Wt: 196.22 g/mol
InChI Key: VWIJYTLNVUJJLI-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-(4-fluoro-2-methyl-phenyl)-propionamide is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a propionamide moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(4-fluoro-2-methyl-phenyl)-propionamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(4-fluoro-2-methyl-phenyl)-propionamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(S)-2-Amino-N-(4-fluoro-2-methyl-phenyl)-propionamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(4-fluoro-2-methyl-phenyl)-propionamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-N-(4-fluoro-2-methyl-phenyl)-propionamide is unique due to its specific chiral configuration and the presence of both an amino group and a fluoro-substituted aromatic ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H13FN2O

Molecular Weight

196.22 g/mol

IUPAC Name

(2S)-2-amino-N-(4-fluoro-2-methylphenyl)propanamide

InChI

InChI=1S/C10H13FN2O/c1-6-5-8(11)3-4-9(6)13-10(14)7(2)12/h3-5,7H,12H2,1-2H3,(H,13,14)/t7-/m0/s1

InChI Key

VWIJYTLNVUJJLI-ZETCQYMHSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)F)NC(=O)[C@H](C)N

Canonical SMILES

CC1=C(C=CC(=C1)F)NC(=O)C(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.